3,5-DIchloro-2-fluoro-6-methoxypyridine
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Overview
Description
3,5-Dichloro-2-fluoro-6-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2FNO. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Scientific Research Applications
3,5-Dichloro-2-fluoro-6-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Future Directions
Fluoropyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Mechanism of Action
Target of Action
It is known that many similar compounds interact with specific enzymes or receptors in biological systems .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-DIchloro-2-fluoro-6-methoxypyridine . These factors can include temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-fluoro-6-methoxypyridine typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring. One common method is the reaction of pentafluoropyridine with sodium azide, followed by further substitution reactions . The reaction conditions often include the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly involves the replacement of the chlorine or fluorine atoms with other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium fluoride, and other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Similar in structure but contains additional azido groups, making it more reactive.
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A closely related analog used as a high-affinity nicotinic ligand.
2,4-Dichloro-5-trifluoromethylpyrimidine: Another fluorinated pyridine derivative with distinct applications in cancer treatment.
Uniqueness
3,5-Dichloro-2-fluoro-6-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methoxy groups on the pyridine ring enhances its versatility in various applications .
Properties
IUPAC Name |
3,5-dichloro-2-fluoro-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHRVYGURACNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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